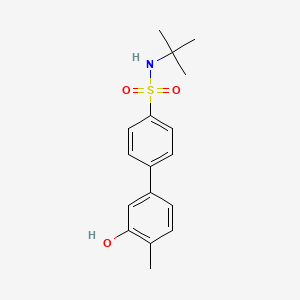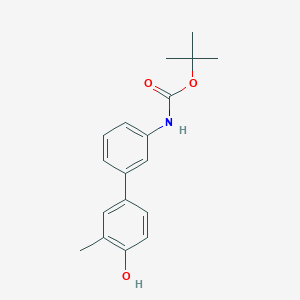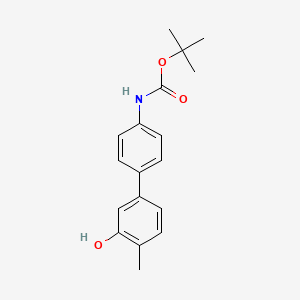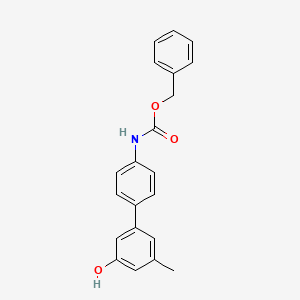
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% (5-TBSMP) is a versatile compound that can be used in a variety of applications. It is a white, crystalline solid with a molecular weight of 260.33 g/mol and a melting point of 81°C. 5-TBSMP is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It has also been used in scientific research applications, such as enzyme inhibition and biochemical studies. We will also provide a list of potential future directions for further research.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a tool to study enzyme inhibition, as it is a potent inhibitor of cytochrome P450 enzymes. It has also been used to study the effect of antioxidants on biochemical processes, as it is a strong antioxidant. Additionally, it has been used to study the effect of drugs on biochemical processes, as it has been shown to interact with various drugs.
Wirkmechanismus
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. It also acts as an antioxidant, binding to free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, thereby increasing their bioavailability. It has also been shown to inhibit the production of reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degradation. Additionally, it is a potent inhibitor of cytochrome P450 enzymes, making it an ideal tool for studying enzyme inhibition.
However, there are some limitations to using 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in lab experiments. It is not water-soluble, so it is not suitable for use in aqueous solutions. Additionally, it is not suitable for use in experiments involving living cells, as it can be toxic to cells.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted into the development of new synthesis methods for 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95%, and into the development of more efficient methods for its use in lab experiments. Finally, research could be conducted into the potential uses of 5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in the synthesis of other compounds.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenol with 2-methylphenol in the presence of a catalyst, such as piperidine. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration and dried. The yield of the reaction is typically 95%.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-hydroxy-4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-5-6-14(11-16(12)19)13-7-9-15(10-8-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRKOPIBEFGLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372674.png)


![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)


![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)


![2-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372756.png)
![2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372763.png)
![2-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372772.png)

![3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372797.png)